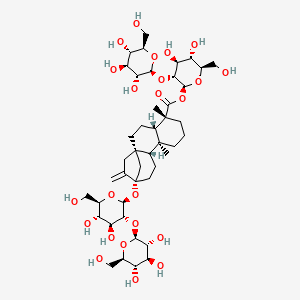
2,3-Dibromo-6-fluorobenzotrifluoride
Overview
Description
2,3-Dibromo-6-fluorobenzotrifluoride is a chemical compound with the following properties:
- IUPAC Name : 1-bromo-3-fluoro-2-(trifluoromethyl)benzene
- Molecular Formula : C~7~H~3~BrF~4~
- Molecular Weight : 243 g/mol
- Physical Form : Liquid
- Density : 1.70 g/cm³ at ambient temperature
- CAS Number : 261951-85-3
Molecular Structure Analysis
The compound’s molecular structure consists of a benzene ring substituted with bromine and fluorine atoms. The trifluoromethyl group (CF~3~) is also attached to the benzene ring. The arrangement of these atoms determines its chemical properties and reactivity.
Chemical Reactions Analysis
While specific reactions involving 2,3-Dibromo-6-fluorobenzotrifluoride are scarce in the literature, we can infer potential reactions based on its functional groups:
- Electrophilic Aromatic Substitution : The bromine atoms make the compound susceptible to electrophilic substitution reactions.
- Fluorination Reactions : The fluorine atom may participate in nucleophilic or electrophilic fluorination processes.
Physical And Chemical Properties Analysis
- Solubility : 2,3-Dibromo-6-fluorobenzotrifluoride is likely sparingly soluble in water due to its hydrophobic nature.
- Boiling Point : The compound’s boiling point is not readily available but can be estimated based on its molecular weight and functional groups.
- Stability : It is stable under ambient conditions.
Safety And Hazards
Refer to safety data sheets (SDS) for handling precautions and potential hazards.
Future Directions
To advance our understanding of this compound, future research should focus on:
- Synthetic Routes : Develop efficient synthetic methods.
- Reactivity Studies : Investigate its reactivity with various reagents.
- Applications : Explore potential applications in materials science, pharmaceuticals, or agrochemicals.
Please note that the availability of relevant papers and detailed analyses may vary. For specific information, consult scientific databases and peer-reviewed literature12.
properties
IUPAC Name |
1,2-dibromo-4-fluoro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2F4/c8-3-1-2-4(10)5(6(3)9)7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWBFSMUOMUZEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(F)(F)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-6-fluorobenzotrifluoride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzoic acid](/img/structure/B1447631.png)


![5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline](/img/structure/B1447634.png)



![[2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine](/img/structure/B1447641.png)



![2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1447647.png)
![3-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447652.png)
![2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447653.png)